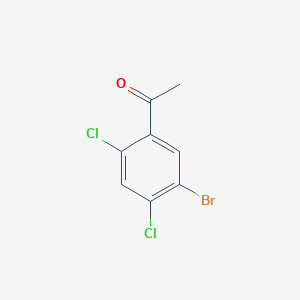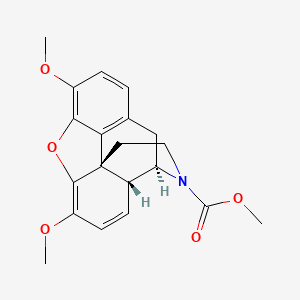
6-(3-Iodophenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Iodophenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an iodophenyl group at the 6-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and 4-chloropyrimidine.
Nucleophilic Substitution: 3-Iodoaniline undergoes nucleophilic substitution with 4-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Iodophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl-substituted pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(3-Iodophenyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are used in cancer treatment.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(3-Iodophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the active site or an allosteric site of the enzyme, thereby blocking its activity.
Anti-inflammatory Action: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
4-(4-(1H-Imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds also feature a pyrimidine ring and are known for their phosphodiesterase inhibition and antimicrobial activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds share a similar pyrimidine core and are studied for their biological significance.
Uniqueness
6-(3-Iodophenyl)pyrimidin-4-amine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C10H8IN3 |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
6-(3-iodophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8IN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) |
InChI Key |
SQRGVMJSVGKGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)


![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)


